molecular formula C20H18N2O3S B2847552 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide CAS No. 952876-70-9

2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2847552
CAS No.: 952876-70-9
M. Wt: 366.44
InChI Key: FGNJZNJUEZENCB-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals and materials science. This specific compound is characterized by the presence of an ethoxybenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest for its potential biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studying its biological activity, investigating its potential use in materials science, or developing new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-15-10-8-14(9-11-15)19(24)22-20-16(18(21)23)12-17(26-20)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNJZNJUEZENCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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